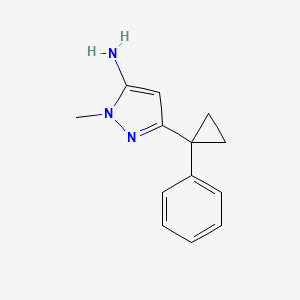

1-Methyl-3-(1-phenylcyclopropyl)-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-methyl-5-(1-phenylcyclopropyl)pyrazol-3-amine |

InChI |

InChI=1S/C13H15N3/c1-16-12(14)9-11(15-16)13(7-8-13)10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3 |

InChI Key |

YREGYDNQCHCHGT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2(CC2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

- β-Ketonitriles react with hydrazines to yield 5-aminopyrazoles.

- For example, 3-oxo-3-(pyrrol-2-yl)propanenitrile treated with hydrazine hydrate produces 5-amino-3-(pyrrol-2-yl)pyrazole derivatives.

- This approach can be adapted to incorporate substituents at the 3-position by using appropriately substituted β-ketonitriles.

The 1-phenylcyclopropyl group is a cyclopropane ring bearing a phenyl substituent at the 1-position. Its introduction can be achieved either:

- By using a preformed 1-phenylcyclopropyl-substituted β-ketonitrile or β-diketone as a starting material for pyrazole ring formation.

- Or by post-pyrazole ring functionalization via transition metal-catalyzed cross-coupling or annulation reactions.

Transition Metal-Catalyzed Annulation

Recent Rh(III)-catalyzed C–H activation/cyclization cascades have been reported for the annulation of phenyl-1H-pyrazol-5-amine derivatives with alkynoates, enabling the formation of fused pyrazolo frameworks with high functional group tolerance. While this exact method is for fused quinazolines, it demonstrates the feasibility of transition metal catalysis to install complex substituents on pyrazole rings.

Specific Synthetic Routes Relevant to 1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine

Synthesis of 1-Methyl-1H-pyrazol-5-amine Core

Preparation of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine as a Model Compound

- A process involving cyclization of hydrazine derivatives with phenylhydrazine and subsequent treatment with Lawesson's reagent or other cyclizing agents produces 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine derivatives.

- This demonstrates a practical approach to install the 3-phenyl substituent on the pyrazole ring.

Incorporation of Cyclopropyl Group

- Cyclopropyl groups can be introduced via cyclopropanation reactions of olefins or by using cyclopropyl-substituted precursors.

- A plausible approach is the use of 1-phenylcyclopropyl ketones or nitriles as starting materials in the pyrazole ring formation step.

- Alternatively, metal-catalyzed cross-coupling of pyrazolyl halides with cyclopropyl organometallic reagents can install the cyclopropyl substituent at C-3.

Summary Table of Key Preparation Steps and Conditions

Mechanistic Insights and Industrial Considerations

- Use of Lawesson's reagent for cyclization avoids toxic pyridine solvents, improving industrial viability.

- The choice of base and solvent affects yield and purity; triethylamine is preferred over pyridine for safety.

- Temperature control during crystallization and washing steps is critical for obtaining pure product.

- Transition metal catalysis offers regioselective functionalization but requires careful ligand and catalyst choice to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(1-phenylcyclopropyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole ring or the phenylcyclopropyl group are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-(1-phenylcyclopropyl)-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-phenylcyclopropyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the Pyrazole 3-Position

The biological and physicochemical properties of pyrazol-5-amine derivatives are heavily influenced by substituents at the 3-position. Below is a comparative analysis of key analogs:

Structural and Functional Insights

- Steric Effects : The 1-phenylcyclopropyl group in the target compound introduces greater steric bulk compared to phenyl, trifluoromethyl, or cyclopropyl substituents. This may enhance selectivity for targets requiring deep hydrophobic pockets (e.g., bromodomains or kinases) .

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity, improving interactions with nucleophilic residues in enzymes like succinate dehydrogenase (SDH) .

- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting improved pharmacokinetics for the target compound compared to analogs with linear alkyl chains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-3-(1-phenylcyclopropyl)-1H-pyrazol-5-amine and its derivatives?

- Methodology : Synthesis typically involves multi-step protocols, including cyclopropane ring formation and pyrazole core assembly. For example, derivatives are synthesized via condensation of pyrazole precursors with acid chlorides in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C). Subsequent purification via column chromatography (hexane:ethyl acetate, 8:2) ensures high yields (70–85%) and purity .

- Key Steps : (i) Cyclopropane introduction via [2+1] cycloaddition, (ii) pyrazole ring closure using hydrazine derivatives, (iii) N-acylation/functionalization with substituted benzoyl chlorides.

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.71–0.92 ppm, aromatic protons at δ 6.92–7.53 ppm) .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 437.41 for nitro-substituted derivatives) .

- IR Spectroscopy : Peaks at 3250 cm (N-H stretch) and 1683 cm (C=O stretch) confirm functional groups .

- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C-57.66% vs. 57.64%) .

Q. What initial biological screening methods are used for pyrazole-5-amine derivatives?

- Assays : Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus, E. coli). Antifungal activity uses agar diffusion against C. albicans .

- Dosage : Derivatives are evaluated at 10–100 µg/mL concentrations, with nitro-substituted analogs showing enhanced potency (MIC 12.5 µg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized for N-acylation of the pyrazole-5-amine core?

- Variables :

- Solvent : DCM or THF improves solubility of acid chlorides.

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., hydrolysis) .

- Catalyst : Triethylamine (3.0 eq) enhances nucleophilicity of the amine group.

- Outcome : Yields increase from 65% to 85% when using anhydrous conditions and slow reagent addition .

Q. How do electronic effects of substituents influence biological activity?

- Case Study :

- Electron-withdrawing groups (e.g., 3,5-dinitrobenzamide in 9a ): Increase antimicrobial activity due to enhanced electrophilicity and target binding .

- Electron-donating groups (e.g., 3-methoxybenzamide in 9b ): Reduce activity but improve solubility for pharmacokinetic studies .

- SAR Trend : Nitro > chloro > methoxy in potency hierarchy .

Q. How to address contradictions in biological data across structurally similar derivatives?

- Approach :

- Dose-Response Curves : Validate activity thresholds (e.g., IC) to rule out false positives.

- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to isolate mechanisms .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies steric clashes or hydrogen-bond mismatches in low-activity analogs .

Q. What computational strategies predict binding modes to biological targets?

- Methods :

- Molecular Docking : Simulate interactions with bacterial dihydrofolate reductase (DHFR) using PyMOL and SwissDock .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .

- Validation : Overlay docking poses with crystallographic data (PDB: 1DHF) to confirm binding site accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.